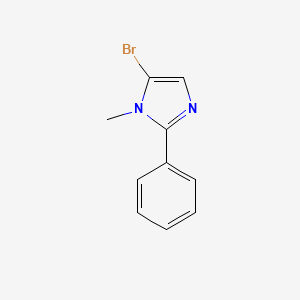

5-Bromo-1-methyl-2-phenyl-1H-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical Science

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in chemical science due to its versatile chemical properties and widespread presence in biologically active molecules. mdpi.comnih.gov Its aromaticity and the presence of both an acidic (pyrrole-type) and a basic (pyridine-type) nitrogen atom allow it to engage in a variety of chemical interactions, including hydrogen bonding, coordination with metal ions, and various covalent bond-forming reactions. This chemical versatility is fundamental to its role in numerous biological processes and its utility as a versatile building block in organic synthesis.

In medicinal chemistry, the imidazole nucleus is a key component of many natural products, such as the amino acid histidine and purines, and is found in a wide range of pharmaceuticals. nih.gov Its ability to serve as a bioisostere for other functional groups and to modulate the pharmacokinetic and pharmacodynamic properties of a molecule has led to its incorporation into drugs with diverse therapeutic applications, including antifungal, anticancer, and antihypertensive agents.

Scope of Academic Research on Substituted Imidazole Derivatives

The academic fascination with substituted imidazole derivatives stems from the vast chemical space and corresponding diversity of properties that can be accessed through functionalization of the imidazole core. Researchers have extensively explored the synthesis of imidazoles with various substituents at the 1, 2, 4, and 5-positions to modulate their electronic, steric, and physicochemical properties. This has led to the development of a plethora of synthetic methodologies, from classical condensation reactions to modern cross-coupling strategies, enabling the creation of extensive libraries of imidazole-containing compounds for screening and application development.

Current research often focuses on creating derivatives with enhanced biological activity, improved selectivity for specific biological targets, and novel material properties. For instance, the introduction of aryl groups, such as the phenyl group in 5-Bromo-1-methyl-2-phenyl-1H-imidazole, is a common strategy to enhance biological efficacy, often by facilitating π-π stacking interactions with biological macromolecules. ontosight.ai Halogenation, particularly bromination, is another key synthetic tool used to introduce a reactive handle for further functionalization via cross-coupling reactions or to modulate the electronic properties and lipophilicity of the molecule. cymitquimica.com

Overview of Research Trajectories for this compound and Related Compounds

While specific, in-depth research articles focusing exclusively on this compound are not abundant in publicly accessible literature, its structural motifs suggest several clear research trajectories based on studies of analogous compounds. The presence of the bromo, methyl, and phenyl substituents on the imidazole core positions this molecule as a valuable intermediate and a potential lead compound in several areas of chemical research.

Key Physicochemical Properties of Related Imidazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | 161.00 | 40-44 |

| 5-Bromo-2-methyl-1H-imidazole | C4H5BrN2 | 161.00 | 158-160 |

| 5-Methyl-2-phenyl-1H-imidazole | C10H10N2 | 158.20 | Not available |

| 5-Bromo-1-methyl-1H-benzo[d]imidazole | C8H7BrN2 | 211.06 | Not available |

Data sourced from commercial supplier information and chemical databases. ontosight.aisigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The primary research trajectory for this compound is its use as a versatile building block in organic synthesis. The bromine atom at the 5-position serves as a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents, leading to the synthesis of novel, highly functionalized 2-phenyl-1-methylimidazole derivatives.

Another significant research avenue lies in medicinal chemistry. Given that numerous substituted phenyl-imidazole derivatives exhibit a range of biological activities, including anticancer and antimicrobial properties, this compound represents a promising scaffold for the development of new therapeutic agents. ontosight.ainih.gov The combination of the lipophilic phenyl group, the metabolically stable methyl group, and the reactive bromo group provides a unique set of properties that can be fine-tuned to optimize biological activity and selectivity.

Furthermore, the coordination chemistry of this compound and its derivatives is an area ripe for exploration. The nitrogen atoms of the imidazole ring are excellent ligands for a variety of metal ions. The synthesis and characterization of metal complexes of this compound could lead to the development of new catalysts, materials with interesting photophysical properties, or metallodrugs. The electronic properties of the imidazole ring, modulated by the bromo and phenyl substituents, would influence the nature of the metal-ligand bond and the resulting properties of the complex.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methyl-2-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-9(11)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAYGQCZSIJSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 1 Methyl 2 Phenyl 1h Imidazole and Analogous Trisubstituted Imidazoles

Established Synthetic Pathways for Imidazole (B134444) Ring Formation

The construction of the imidazole nucleus is a foundational step, and numerous methods have been developed, ranging from classic multicomponent reactions to modern cyclization strategies.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is valued for its atom economy, reduced reaction times, and the ability to quickly generate molecular complexity. researchgate.net

One of the earliest and most well-known MCRs for imidazole synthesis is the Debus-Radziszewski synthesis . This reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia or a primary amine to form the imidazole ring. wikipedia.orgrsc.org A modification of this method, where a primary amine replaces one equivalent of ammonia, is effective for producing N-substituted imidazoles. wikipedia.org

More contemporary MCRs often employ catalysts to improve yields and broaden the substrate scope. For instance, a highly practical method for synthesizing 2,4,5-trisubstituted imidazoles utilizes copper(I) iodide (CuI) as a catalyst. nih.govrsc.org This approach effectively combines an α-hydroxy ketone (like benzoin) or a 1,2-diketone (benzil) with various aldehydes and ammonium acetate, achieving excellent yields in short reaction times. nih.govrsc.org Other catalytic systems, such as erbium triflate, have been used to synthesize highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org Metal-free MCRs have also been developed, using acid promoters like pivalic acid or benzoic acid to construct tri- and tetrasubstituted imidazoles. organic-chemistry.orgacs.org

| Reactants | Catalyst/Promoter | Key Features | Yield |

|---|---|---|---|

| 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | None (Classical) | Debus-Radziszewski synthesis, foundational method. wikipedia.org | Variable |

| Benzoin/Benzil, Aldehyde, NH₄OAc | CuI | Rapid, practical, and high-yielding for 2,4,5-trisubstituted imidazoles. nih.govrsc.org | Up to 95% nih.govrsc.org |

| Diphenylacetylene, Aldehyde, Aniline, NH₄OAc | Pivalic Acid | Metal-free synthesis of tetrasubstituted imidazoles. acs.org | Good to Excellent acs.org |

| Vinyl Azide, Aldehyde, Amine | Benzoic Acid | Metal-free conditions for 1,2,5-trisubstituted imidazoles. organic-chemistry.org | High organic-chemistry.org |

Cyclization and annulation strategies involve the formation of the imidazole ring from a linear precursor or by building the ring onto an existing molecular fragment. These methods often provide regiochemical control that can be challenging to achieve in MCRs.

One such strategy is the iron-catalyzed [3+2] addition protocol, where amidoximes react with enones in the presence of an iron catalyst and iodine to afford NH-imidazoles substituted with a ketone group at the C-4 position. rsc.org Another approach involves the BF₃·Et₂O promoted reaction of 1-sulfonyl triazoles with nitriles, which proceeds through the ring-opening of the triazole to form a diazo-imine intermediate that subsequently cyclizes to yield 2,4-disubstituted imidazoles. rsc.org

Electrochemical methods have also emerged as a green and efficient tool for imidazole synthesis. An electrochemical-oxidation-induced intramolecular annulation allows for the synthesis of a variety of substituted imidazoles from amines, alkynes, and azides. rsc.org This method avoids the need for transition metal catalysts and harsh chemical oxidants. rsc.org Additionally, a denitrogenative transformation of 5-amino-1,2,3-triazole derivatives can lead to functionalized 1H-imidazoles through an intramolecular cyclization followed by triazole ring-opening. mdpi.com

Specific Synthetic Approaches for 1,2,5-Trisubstituted Imidazoles

The synthesis of 1,2,5-trisubstituted imidazoles, the substitution pattern of the target compound, requires methods that offer high regioselectivity.

A notable method involves a Brønsted acid-catalyzed multicomponent reaction between vinyl azides, aromatic aldehydes, and aromatic amines. acs.org This metal-free approach, using benzoic acid as a catalyst, provides a direct and efficient route to a variety of 1,2,5-trisubstituted imidazoles in high yields. acs.org The reaction is tolerant of a wide range of functional groups on all three components.

Another powerful strategy focuses on the synthesis of key intermediates that can be further elaborated. A regioselective method has been developed for the preparation of 1,2-disubstituted-1H-imidazole-5-carboxaldehydes from the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. acs.org These imidazole-5-carboxaldehydes are versatile precursors for creating 1,2,5-trisubstituted imidazoles, as demonstrated in the synthesis of the angiotensin II receptor antagonist, Eprosartan. acs.org

| Vinyl Azide (R¹) | Amine (R²) | Aldehyde (R³) | Product | Yield |

|---|---|---|---|---|

| (1-azidovinyl)benzene | Aniline | Benzaldehyde | 1,2,5-Triphenyl-1H-imidazole | 81% |

| (1-azidovinyl)benzene | 4-Methoxyaniline | 4-Methoxybenzaldehyde | 1,2-Bis(4-methoxyphenyl)-5-phenyl-1H-imidazole | 71% |

Functionalization and Derivatization Techniques for Substituted Imidazoles

An alternative to building the imidazole ring from scratch is the functionalization of a pre-existing imidazole core. This is particularly useful for introducing substituents like halogens. For the synthesis of 5-Bromo-1-methyl-2-phenyl-1H-imidazole, a key step would be the selective bromination of a 1-methyl-2-phenyl-1H-imidazole precursor.

Direct halogenation of the imidazole ring is a common strategy. youtube.com The C5 position of the imidazole ring can be selectively brominated using appropriate brominating agents. smolecule.com The presence of a bromine atom on the imidazole ring, as in 5-bromo-1-methyl-1H-imidazole, opens up a vast array of subsequent derivatization possibilities through cross-coupling reactions. smolecule.com

For example, the bromine atom serves as an excellent handle for palladium-catalyzed reactions:

Heck Reaction : This reaction enables the coupling of the bromo-imidazole with alkenes to form vinyl-substituted imidazoles. smolecule.com

Suzuki and Stille Couplings : These reactions allow for the introduction of various aryl or alkyl groups at the 5-position.

Buchwald-Hartwig Amination : Copper-catalyzed amidation can be used to introduce nitrogen-containing substituents by forming a C-N bond at the site of the bromine atom. smolecule.com

Furthermore, direct C-H functionalization offers a modern and atom-economical way to introduce new bonds. Copper-mediated oxidative C-H functionalization has been reported as a concise route for synthesizing highly substituted imidazoles from readily available starting materials. nih.gov Palladium catalysis can also be used for C(sp²)-H functionalization at various positions on the imidazole ring. acs.org

Catalytic Systems in Imidazole Synthesis

Catalysis is central to many modern synthetic strategies for imidazoles, offering enhanced efficiency, selectivity, and milder reaction conditions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely employed in imidazole synthesis. Soluble transition metal salts and complexes are common choices.

Copper salts, such as copper(I) iodide (CuI) and copper(II) chloride (CuCl₂), are particularly versatile Lewis acid catalysts. nih.govbeilstein-journals.orgderpharmachemica.com They have been effectively used to catalyze the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. nih.govderpharmachemica.com These catalysts are cost-effective and facilitate reactions under mild conditions, often leading to high yields. nih.govderpharmachemica.com

Rhodium(II) catalysts have been utilized in the reaction of 1-sulfonyl triazoles with nitriles to produce imidazoles through the formation of rhodium iminocarbenoid intermediates. organic-chemistry.org Palladium complexes are also extensively used, particularly in C-H functionalization and cross-coupling reactions to derivatize the imidazole core. acs.org In addition to metal catalysts, organic molecules can serve as homogeneous catalysts. Brønsted acids like benzoic acid have been shown to efficiently catalyze multicomponent reactions for the synthesis of 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.orgacs.org

Heterogeneous and Nanocatalysis for Efficient Imidazole Synthesis

The use of heterogeneous and nanocatalysts offers significant advantages in the synthesis of trisubstituted imidazoles, including ease of catalyst separation, potential for recycling, and often milder reaction conditions compared to homogeneous catalysis. mdpi.comrsc.org These catalysts are particularly relevant for one-pot, multi-component reactions, which are highly efficient for building complex molecular scaffolds.

One notable example is the use of a chromium-containing metal-organic framework (MOF), MIL-101, as a heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com This method involves the condensation of a 1,2-diketone (like benzil), an aromatic aldehyde, and ammonium acetate under solvent-free conditions. mdpi.com The MIL-101 catalyst demonstrates high activity and can be recovered and reused multiple times with only a slight loss of efficiency. mdpi.com

Nanocatalysts have also emerged as a powerful tool in imidazole synthesis. rsc.org Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. tandfonline.com For instance, magnetic nanoparticles (MNPs) functionalized with appropriate ligands have been successfully employed. rsc.org A study demonstrated the use of Fe3O4@C@PrNHSO3H core-shell magnetic nanoparticles as an effective, eco-friendly, and magnetically recoverable catalyst for the one-step synthesis of 4,5-diphenyl-1H-imidazole derivatives from diverse aldehydes, ammonium acetate, and benzil under solvent-free conditions. tandfonline.com This catalyst could be reused eight times with admirable catalytic activity. tandfonline.com

Another approach involves a magnetically separable solid acid nanocatalyst, Fe3O4@HA, which has been used for the preparation of 2,4,5-trisubstituted imidazoles at room temperature in water. nih.gov This method offers high to excellent yields and the catalyst can be easily recovered using a magnetic field and reused for up to six successive runs without a significant drop in its catalytic efficiency. nih.gov Similarly, Cu@imine/Fe3O4 magnetic nanoparticles have been utilized for the green and rapid synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, showcasing high reactivity and recyclability. rsc.org

ZnO nanoparticles have also been employed as a simple and recyclable catalyst for the four-component reaction of trichloroacetonitrile, amides, alkyl bromides, and amino acids in water at room temperature to produce imidazole derivatives in excellent yields. nih.gov The use of water as a solvent further enhances the green credentials of this methodology. nih.gov

| Catalyst | Reactants | Conditions | Key Advantages |

| MIL-101(Cr) | 1,2-diketone, aromatic aldehyde, ammonium acetate | Solvent-free, 120 °C | High yields, short reaction time, catalyst reusability mdpi.com |

| Fe3O4@C@PrNHSO3H NPs | Aldehydes, ammonium acetate, benzil | Solvent-free | Eco-friendly, magnetically recoverable, high reusability tandfonline.com |

| Fe3O4@HA | Benzil, aldehydes, ammonium acetate | Water, room temperature | Magnetic isolation, reusability, eco-friendly nih.gov |

| Cu@imine/Fe3O4 MNPs | Not specified for imidazoles | Solvent-free | Low catalyst loading, short reaction times, high recoverability rsc.org |

| ZnO-NPs | Trichloroacetonitrile, amides, alkyl bromides, amino acids | Water, room temperature | Environmental, high yield, low catalyst amount, short reaction time nih.gov |

Sustainable and Green Chemistry Methodologies for Imidazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of imidazoles, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.netresearchgate.net This often involves the use of alternative energy sources, green solvents, and recyclable catalysts. researchgate.nettandfonline.com

Microwave irradiation has been established as a green alternative to conventional heating for the synthesis of imidazoles. researchgate.net It can accelerate reactions, leading to higher yields in shorter timeframes and improved product selectivity. researchgate.net For example, the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes in the presence of ammonium acetate can be efficiently carried out under microwave irradiation. researchgate.net

Ultrasonic irradiation is another green technique that has been applied to the synthesis of imidazole derivatives. nih.gov Sonochemistry can enhance reaction rates and yields, often under milder conditions and with reduced use of hazardous solvents. nih.gov For instance, the condensation of phenylglyoxal monohydrate, an aldehyde, and ammonium acetate to form 2-aryl-4-phenyl-1H-imidazoles has been reported under ultrasound irradiation without the need for a catalyst. nih.gov

The use of ionic liquids (ILs) as green catalysts and solvents is also a prominent strategy in sustainable imidazole synthesis. tandfonline.com ILs offer benefits such as low vapor pressure, thermal stability, and recyclability. A variety of ILs have been successfully used to catalyze the synthesis of 2,4,5-triaryl imidazoles through a one-pot, three-component condensation of ammonium acetate, a diketone, and an aryl aldehyde, resulting in high yields and short reaction times. tandfonline.com

Solvent-free reactions, or those conducted in green solvents like water, are central to sustainable synthesis. researchgate.net The use of an inexpensive and mild catalyst like boric acid in aqueous media under ultrasound at room temperature for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles exemplifies a green approach. researchgate.net This method offers the advantages of a green catalyst, mild reaction conditions, simple procedures, and excellent product yields. researchgate.net

| Green Methodology | Reactants | Conditions | Key Advantages |

| Microwave Irradiation | 1,2-diketones, aldehydes, ammonium acetate | Microwave heating | Accelerated reaction, high yields, short reaction times, improved selectivity researchgate.net |

| Ultrasonic Irradiation | Phenylglyoxal monohydrate, aldehyde, ammonium acetate | Ultrasound, no catalyst | Milder, rapid, eco-friendly nih.gov |

| Ionic Liquids | Ammonium acetate, diketone, aryl aldehyde | Ionic liquid as catalyst/solvent | High yields, reduced reaction times, catalyst reusability, high atom economy tandfonline.com |

| Aqueous Media with Ultrasound | Benzil/benzoin, aldehyde, ammonium acetate | Boric acid catalyst, water, ultrasound, room temperature | Green catalyst, mild conditions, simple procedure, excellent yields researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 1 Methyl 2 Phenyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Bromo-1-methyl-2-phenyl-1H-imidazole is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The key resonances would arise from the N-methyl group, the sole proton on the imidazole (B134444) ring, and the protons of the phenyl substituent.

N-Methyl Protons (-CH₃): These protons are expected to appear as a sharp singlet, as they are not coupled to any neighboring protons. Based on data from analogous 1-methyl-imidazole derivatives, this signal would likely be found in the range of 3.7–4.0 ppm.

Imidazole Ring Proton (H-4): The single proton attached to the C-4 carbon of the imidazole ring would also appear as a singlet. Its chemical shift is influenced by the aromatic nature of the ring and the presence of adjacent nitrogen atoms and the bromine substituent. It is expected to resonate in the aromatic region, typically around 7.0–7.5 ppm.

Phenyl Ring Protons (-C₆H₅): The five protons on the phenyl ring would generate signals in the aromatic region, generally between 7.2 and 7.8 ppm. The protons ortho to the imidazole ring may be slightly deshielded compared to the meta and para protons, potentially resulting in a complex multiplet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.7 - 4.0 | Singlet |

| Imidazole H-4 | 7.0 - 7.5 | Singlet |

| Phenyl Protons | 7.2 - 7.8 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbon, the three unique carbons of the imidazole ring, and the carbons of the phenyl ring.

N-Methyl Carbon (-CH₃): This aliphatic carbon would appear at the most upfield region of the spectrum, typically around 30–35 ppm.

Imidazole Ring Carbons (C-2, C-4, C-5): The C-2 carbon, situated between two nitrogen atoms and bonded to the phenyl group, is expected to be significantly downfield, likely in the 145–150 ppm range. The C-4 carbon, bonded to a hydrogen, would appear around 120-130 ppm. The C-5 carbon, bearing the bromine atom, would be shifted due to the halogen's electronic effects, and its resonance is predicted to be in the 110-120 ppm range.

Phenyl Ring Carbons (-C₆H₅): The phenyl carbons would produce several signals in the aromatic region (125–135 ppm). The ipso-carbon (the one attached to the imidazole ring) would be distinct, as would the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 30 - 35 |

| Imidazole C-5 (C-Br) | 110 - 120 |

| Imidazole C-4 | 120 - 130 |

| Phenyl Carbons (C-H) | 125 - 130 |

| Phenyl Carbon (ipso) | 130 - 135 |

| Imidazole C-2 | 145 - 150 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹, typically in the 3050–3150 cm⁻¹ range, are expected for the C-H stretching vibrations of both the phenyl and imidazole rings.

Aliphatic C-H Stretching: Vibrations corresponding to the N-methyl group's C-H stretching would appear just below 3000 cm⁻¹, likely between 2950 and 2850 cm⁻¹.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are characteristic and appear in the 1600–1400 cm⁻¹ region. These bands are often strong in both FTIR and Raman spectra.

C-N Stretching: The stretching of the C-N bonds within the imidazole ring typically occurs in the 1300–1400 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 600–500 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3050 | Medium-Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| C=C and C=N Ring Stretch | 1600 - 1400 | Strong-Medium |

| C-N Stretch | 1400 - 1300 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated system formed by the 2-phenyl and imidazole rings in this compound is expected to give rise to characteristic absorption bands. The primary electronic transitions would be π → π* transitions. Based on studies of similar 2-phenyl-imidazole derivatives, strong absorption maxima (λ_max) are anticipated in the ultraviolet region, likely between 250 and 300 nm. The bromine substituent may cause a slight bathochromic (red) shift compared to the unsubstituted analog. Information on the emission (fluorescence) properties would require specific experimental investigation, but molecules with such extended π-systems often exhibit fluorescence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₀H₉BrN₂), the molecular weight is approximately 250.10 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would show a prominent molecular ion peak. A key feature would be the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: M⁺ (at m/z corresponding to ⁷⁹Br) and M⁺+2 (at m/z corresponding to ⁸¹Br).

Fragmentation Pattern: The fragmentation of the molecular ion would provide structural clues. Common fragmentation pathways for such compounds include:

Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment at [M-Br]⁺.

Loss of Methyl Group: Loss of the N-methyl group would produce a fragment at [M-CH₃]⁺.

Loss of Phenyl Group: A fragment corresponding to the loss of the phenyl group [M-C₆H₅]⁺ or a fragment for the phenyl cation itself [C₆H₅]⁺ at m/z 77 could be observed.

Ring Fragmentation: The imidazole ring itself can undergo cleavage, leading to smaller charged fragments.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [C₁₀H₉BrN₂]⁺ | Molecular Ion (M⁺) | ~250/252 |

| [C₁₀H₉N₂]⁺ | Loss of Bromine | ~170 |

| [C₉H₆BrN₂]⁺ | Loss of Methyl | ~235/237 |

| [C₆H₅]⁺ | Phenyl Cation | 77 |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not currently available in open crystallographic databases, insights can be drawn from the structures of related phenyl-imidazole compounds.

Molecular Geometry: The imidazole ring is expected to be planar. The phenyl ring would also be planar, but it is likely to be twisted out of the plane of the imidazole ring to minimize steric hindrance, with a measurable dihedral angle between the two rings.

Crystal Packing and Intermolecular Interactions: The packing of molecules in the crystal lattice would be governed by non-covalent interactions. Likely interactions include:

π-π Stacking: The aromatic phenyl and imidazole rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···N Hydrogen Bonds: Weak hydrogen bonds between C-H donors (from the phenyl or methyl groups) and the N-1 nitrogen atom of the imidazole ring of an adjacent molecule are possible.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich atoms like nitrogen on neighboring molecules.

Table 5: Typical Crystallographic Parameters Expected for this compound based on Analogs

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric groups (e.g., P2₁/c) |

| Phenyl-Imidazole Dihedral Angle | 20 - 50° |

| Key Intermolecular Interactions | π-π stacking, C-H···N bonds, Halogen bonds |

Computational and Theoretical Investigations of 5 Bromo 1 Methyl 2 Phenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular properties at the electronic level. For imidazole (B134444) derivatives, methods such as DFT, often with the B3LYP functional and a 6-311G(d,p) or similar basis set, are commonly employed to model a wide range of characteristics. tandfonline.com

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the positions of the atoms to find the configuration with the lowest possible energy. This process yields crucial data on bond lengths, bond angles, and dihedral (torsional) angles.

For 5-Bromo-1-methyl-2-phenyl-1H-imidazole, a key feature to analyze would be the dihedral angle between the imidazole and phenyl rings. This angle determines the degree of planarity and conjugation between the two aromatic systems, which in turn influences the molecule's electronic properties. In similar substituted imidazoles, calculated bond lengths often show good correlation with experimental data obtained from X-ray crystallography. For instance, studies on related 2-chloro-1-phenyl-1H-imidazole derivatives show C-N bond lengths within the imidazole ring to be around 1.39 Å. researchgate.net

Conformational analysis would further explore the energy landscape as the phenyl ring rotates relative to the imidazole core, identifying the lowest energy conformer and any rotational barriers.

Table 1: Example of Optimized Geometrical Parameters for an Imidazole Derivative (Note: This is an illustrative table based on typical values for similar structures.)

| Parameter | Bond | Length (Å) | Parameter | Bond | Angle (°) |

| Bond Lengths | C2-N1 | 1.392 | Bond Angles | C5-N1-C2 | 108.5 |

| C2-N3 | 1.316 | N1-C2-N3 | 111.0 | ||

| N1-C5 | 1.380 | C2-N3-C4 | 108.0 | ||

| C4-C5 | 1.360 | N3-C4-C5 | 106.5 | ||

| C4-Br | 1.870 | Dihedral Angle | C5-N1-C(phenyl)-C(phenyl) | 45.0 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more polarizable and more chemically reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl and imidazole rings, while the LUMO would also be distributed across these aromatic systems.

Table 2: Example of Frontier Molecular Orbital Energies for an Imidazole Derivative (Note: This is an illustrative table based on typical values for similar structures.)

| Parameter | Energy (eV) |

| EHOMO | -5.61 |

| ELUMO | -1.74 |

| Energy Gap (ΔE) | 3.87 |

Global and local reactivity descriptors are derived from the electronic structure to quantify and predict a molecule's reactive behavior.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It plots the electrostatic potential, allowing for the identification of electron-rich and electron-poor regions.

Red/Yellow regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would likely be around the nitrogen atoms.

Blue regions: Indicate positive potential, electron-deficient, and are prone to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Fukui Functions: These descriptors identify which atoms in a molecule are most likely to participate in a reaction. They quantify the change in electron density at a specific site when an electron is added or removed, thereby pinpointing the most probable sites for nucleophilic, electrophilic, and radical attacks.

Other global descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. It provides a detailed picture of charge delocalization, hyperconjugation, and intramolecular hydrogen bonding.

Table 3: Example of NBO Analysis for an Imidazole Derivative (Note: This is an illustrative table based on typical values for similar structures.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N3 | π(C2-N1) | 25.5 | n → π |

| π(C4-C5) | π(C2-N3) | 20.1 | π → π |

| π(C(phenyl)) | π(C(phenyl)) | 18.7 | π → π |

The aromaticity of the imidazole and phenyl rings is a key determinant of the compound's stability. Aromaticity can be quantified computationally using descriptors such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of a ring. A large negative NICS value is a hallmark of aromatic character, indicating a significant diatropic ring current. This analysis would confirm the aromatic nature of both the five-membered imidazole ring and the six-membered phenyl ring, which contributes significantly to the molecule's resonance stability.

Quantum chemical calculations can predict various thermodynamic properties at a given temperature and pressure. By calculating the vibrational frequencies of the molecule, properties such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. These calculations are fundamental for predicting the stability of the molecule and understanding its behavior in chemical reactions, including whether a reaction is thermodynamically favorable. For instance, comparing the Gibbs free energy of different conformers allows for the determination of their relative populations at thermal equilibrium.

Table 4: Example of Calculated Thermodynamic Properties for an Imidazole Derivative (Note: This is an illustrative table based on typical values for similar structures at 298.15 K.)

| Property | Value |

| Zero-point vibrational energy | 120.5 kcal/mol |

| Enthalpy (H) | 130.2 kcal/mol |

| Entropy (S) | 95.8 cal/mol·K |

| Gibbs Free Energy (G) | 101.7 kcal/mol |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the time-dependent behavior of molecular systems. For this compound, MD simulations are employed to understand its dynamic interactions with biological receptors and its behavior at interfaces, offering a level of detail that is often inaccessible through experimental methods alone.

MD simulations are crucial for elucidating the dynamic nature of the interactions between a ligand, such as this compound, and its target protein. These simulations can predict the stability of the ligand-protein complex over time, revealing conformational changes and key interactions that govern binding affinity.

The process typically begins with a docked complex of the ligand and its receptor. This complex is then placed in a simulated physiological environment, including water molecules and ions. The system's trajectory is calculated by solving Newton's equations of motion for all atoms, a process governed by a force field such as CHARMM27 or AMBER. nih.gov Simulations run for extended periods, often on the nanosecond scale, provide a detailed view of the complex's behavior. researchgate.net

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy, providing a quantitative measure of binding affinity. researchgate.net

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Average RMSD (Protein Backbone) | 1.8 ± 0.3 Å | The protein structure remains stable throughout the simulation. |

| Average RMSD (Ligand) | 1.2 ± 0.2 Å | The ligand shows minimal movement, indicating stable binding in the pocket. |

| Average Radius of Gyration (Rg) | 22.5 ± 0.5 Å | The protein maintains its compact structure, with no signs of unfolding. |

| Calculated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Strong predicted binding affinity between the ligand and the receptor. |

MD simulations are also applied to investigate how this compound interacts with and adsorbs onto various surfaces. This is particularly relevant in materials science, for applications such as corrosion inhibition or the development of functionalized surfaces. In these simulations, a model surface (e.g., a metal oxide or polymer layer) is constructed, and the imidazole derivative is placed near it in a simulated medium. frontiersin.org

The simulation reveals the preferred orientation of the molecule on the surface and the nature of the intermolecular forces involved, such as van der Waals forces, electrostatic interactions, and hydrogen bonding. frontiersin.org A key output is the calculation of interaction energy, which quantifies the strength of adsorption between the molecule and the surface. A more negative interaction energy signifies stronger and more stable adsorption. frontiersin.org These studies can guide the rational design of imidazole-based compounds for specific surface modification applications.

| Surface Material | Interaction Energy (kcal/mol) | Primary Interaction Type |

|---|---|---|

| α-Quartz (SiO₂) | -35.8 | Hydrogen bonding, van der Waals |

| Graphene | -52.1 | π-π stacking, van der Waals |

| Titanium Dioxide (TiO₂) | -41.5 | Electrostatic, complex formation |

In Silico Modeling for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

In silico modeling, encompassing molecular docking and QSAR, is a cornerstone of modern drug discovery and materials science. These computational techniques are used to predict the biological activity or properties of novel compounds like this compound and to understand the relationship between their chemical structure and function. researchgate.netresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This technique is instrumental in screening virtual libraries of compounds and in understanding the molecular basis of ligand-receptor recognition. For this compound, docking studies can identify potential biological targets and predict its binding affinity.

The process involves preparing the 3D structures of both the ligand and the receptor. A docking algorithm then samples a large number of possible conformations of the ligand within the receptor's binding site. These poses are evaluated using a scoring function, which estimates the binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.govidaampublications.in Lower energy values typically indicate a more favorable binding interaction. nih.gov

Analysis of the best-docked pose reveals specific interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Interactions between nonpolar groups.

Halogen bonds: The bromine atom on the imidazole ring can act as a halogen bond donor, influencing binding affinity.

π-π stacking: Interactions involving the phenyl and imidazole rings.

| Parameter | Value/Description |

|---|---|

| Protein Data Bank (PDB) ID | e.g., 5FGK (CDK-8) |

| Docking Score | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Imidazole N atom with backbone NH of Val85 |

| Hydrophobic Interactions | Phenyl ring with Leu135, Ala33; Methyl group with Ile10 |

| Halogen Bond | Bromine atom with backbone carbonyl of Gly83 |

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netchalcogen.ro A 3D-QSAR model goes a step further by considering the three-dimensional properties of the molecules.

To develop a 3D-QSAR model for derivatives of this compound, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. The molecules are aligned based on a common scaffold, and for each molecule, steric and electrostatic fields are calculated at various points on a 3D grid. Statistical methods, such as Partial Least Squares (PLS), are then used to create a correlation between these field values and the observed biological activities.

The predictive power of the resulting model is rigorously validated using statistical metrics:

Correlation Coefficient (r²): Measures the goodness of fit for the training set.

Cross-validated Correlation Coefficient (q² or r²cv): Assesses the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model. researchgate.net

F-test value: Indicates the statistical significance of the model. chalcogen.ro

The final 3D-QSAR model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent compounds. chalcogen.ro

| Statistical Parameter | Value | Significance |

|---|---|---|

| Correlation Coefficient (r²) | 0.92 | High correlation between predicted and observed activities for the training set. |

| Cross-validated Coefficient (q²) | 0.75 | Good internal predictive power of the model. |

| F-test Value | 110.8 | The model is statistically significant. |

| Standard Deviation of Error of Prediction (SDEP) | 0.28 | Low error in the predictions. |

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for modern technologies like telecommunications, optical computing, and data storage. Organic molecules with large delocalized π-electron systems, donor-acceptor groups, and high charge asymmetry are promising candidates for NLO applications. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting and characterizing the NLO properties of compounds like this compound before undertaking complex synthesis and experimental validation. researchgate.net

Calculations are typically performed using a specific functional (e.g., B3LYP, M06, CAM-B3LYP) and basis set (e.g., 6-311G(d,p)). researchgate.netmdpi.comacs.org Key NLO-related parameters derived from these calculations include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity. A high β value is desirable for applications like frequency doubling.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is also critical. A small HOMO-LUMO energy gap (Egap) often correlates with higher polarizability and enhanced NLO response, as it indicates easier intramolecular charge transfer. nih.govacs.org The predicted NLO properties are often compared to those of a standard reference material, such as urea, to gauge their potential.

| Property | This compound | Urea (Reference) | Unit |

|---|---|---|---|

| Dipole Moment (μ) | 4.58 | 1.37 | Debye |

| Mean Polarizability (⟨α⟩) | 25.3 x 10⁻²⁴ | 3.83 x 10⁻²⁴ | esu |

| Total First Hyperpolarizability (β_tot) | 12.7 x 10⁻³⁰ | 0.37 x 10⁻³⁰ | esu |

| HOMO-LUMO Energy Gap (E_gap) | 4.85 | 7.81 | eV |

Mechanistic Research on Imidazole Derivative Interactions

Elucidation of Molecular Recognition Principles

Molecular recognition is the process by which molecules selectively bind to one another. The imidazole (B134444) ring is a common motif in biological systems and medicinal chemistry, largely due to its ability to engage in multiple types of noncovalent interactions. nih.gov The principles of its recognition are rooted in its structural and electronic properties. Imidazole is an electron-rich, five-membered aromatic heterocycle containing two nitrogen atoms, which allows it to readily accept or donate protons and participate in various weak interactions. nih.gov

Research into the molecular recognition of imidazole-containing drug molecules by coordinationally unsaturated metal complexes, such as cobalt (III)- and zinc (II)-coproporphyrins, demonstrates the importance of these features. mdpi.com The stability of complexes formed between imidazole derivatives and these metal centers is highly dependent on the electronic effects of substituents on the imidazole ring and the presence of additional binding sites. mdpi.com For 5-Bromo-1-methyl-2-phenyl-1H-imidazole, the phenyl group, methyl group, and bromine atom would modulate the electron density of the imidazole ring, thereby influencing its binding affinity and selectivity for a given molecular target. The formation of such complexes relies on the coordination of the imidazole's nitrogen atom to the metal center, a process that can be further stabilized by other intermolecular forces. mdpi.com

Understanding Ligand-Enzyme/Receptor Binding Mechanisms (General Frameworks)

The interaction of a ligand, such as an imidazole derivative, with its biological target is a cornerstone of pharmacology. nih.gov The interpretation of these binding mechanisms has evolved from early models to more complex descriptions that account for molecular flexibility. nih.gov

Two foundational frameworks describe these interactions:

Lock-and-Key Mechanism : Proposed by Emil Fischer in 1894, this model envisions a rigid ligand fitting into a geometrically complementary binding site on a rigid receptor, much like a key fits into a lock. nih.gov This concept emphasizes shape complementarity as the basis for molecular recognition.

Induced Fit Mechanism : An extension of the lock-and-key model, the induced-fit theory posits that the binding of a ligand can cause a conformational change in the enzyme or receptor. nih.gov This dynamic rearrangement allows for a more stable and optimized interaction between the ligand and its target.

Modern understanding incorporates the concept of preexisting conformational equilibria, as described in the Monod-Wyman-Changeux model of allostery, where a receptor exists in an equilibrium of different states, and a ligand may preferentially bind to and stabilize one of these conformations. nih.gov Imidazole-based compounds, including derivatives of this compound, are known to interact with enzymes and receptors, and their binding can lead to the inhibition or activation of specific biological pathways.

| Binding Mechanism | Description | Key Feature |

|---|---|---|

| Lock-and-Key | A rigid ligand binds to a geometrically complementary and rigid receptor site. | Shape Complementarity nih.gov |

| Induced Fit | The binding of a ligand induces a conformational change in the receptor for a more stable fit. | Receptor Flexibility nih.gov |

| Conformational Selection | The receptor exists in multiple conformations; the ligand selectively binds to and stabilizes one of them. | Preexisting Equilibrium nih.gov |

Role of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The binding affinity of a ligand to its target is governed by the sum of various noncovalent intermolecular interactions. The imidazole ring is particularly adept at forming these interactions. nih.gov For this compound, several key interactions are possible:

Hydrogen Bonding : Although the N1 position is methylated, the N3 nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. This is a crucial interaction for the orientation and stabilization of the molecule within a binding pocket of a protein or enzyme. The five-membered imidazole ring is an essential component of biomolecules like hemoglobin, where it engages in various noncovalent interactions, including hydrogen bonds. nih.gov

π-π Stacking : The aromatic nature of both the imidazole and the phenyl rings allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.gov These interactions, which arise from the attraction between electron clouds of aromatic systems, contribute significantly to binding energy and specificity. In some enzymatic reactions, π-π interactions between a substrate and residues in the active center can facilitate better substrate localization and improve reaction efficiency. acs.org

Halogen Bonding : The bromine atom at the C5 position can participate in halogen bonding. This is a noncovalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. Halogen bonding can enhance a compound's binding affinity for its molecular target.

| Interaction Type | Involved Moiety in this compound | Description |

|---|---|---|

| Hydrogen Bonding (Acceptor) | N3 atom of the imidazole ring | Interaction with hydrogen bond donors (e.g., -OH, -NH groups) in a receptor site. nih.gov |

| π-π Stacking | Imidazole ring and Phenyl ring | Stacking with aromatic residues in a binding pocket, contributing to binding stability. nih.govacs.org |

| Halogen Bonding | Bromine atom at C5 | An electrostatically driven interaction with a nucleophilic partner, enhancing binding affinity. |

Electron Transfer Mechanisms in Imidazole-Containing Systems

The electron-rich nature of the imidazole ring makes it an active participant in electron transfer processes. nih.gov These mechanisms are fundamental to many biochemical reactions, including those in photosynthesis and cellular respiration. In synthetic systems, imidazole moieties are incorporated into materials designed for electronic applications.

Furthermore, in the context of photoenzymatic catalysis, visible light can activate enzymes to catalyze reactions involving electron transfer. acs.org While not directly studying this compound, these studies show that aromatic and heterocyclic compounds can participate in radical reactions initiated by photo-excited cofactors. The electronic properties of substituents on the aromatic rings significantly affect the efficiency of these reactions, suggesting that the phenyl and bromo groups on the target compound would play a key role in modulating its reactivity in such electron transfer systems. acs.org

Applications of the Imidazole Scaffold in Advanced Materials and Catalysis

Imidazole (B134444) Derivatives as Components in Advanced Materials

The imidazole scaffold is a fundamental building block in the design of a variety of advanced materials, owing to its aromaticity, hydrogen-bonding capabilities, and ability to coordinate with metal ions. aaronchem.com These properties are leveraged in the creation of materials with tailored electronic, optical, and mechanical characteristics.

In the realm of polymer science, imidazole-containing polymers are noted for their high thermal stability and ionic conductivity. These characteristics make them suitable for applications such as proton exchange membranes in fuel cells and as electrolytes in solid-state batteries. The nitrogen atoms in the imidazole ring can participate in proton transport, a key function in these electrochemical devices.

Furthermore, imidazole derivatives are employed in the development of supramolecular assemblies and functional surfaces. The ability of the imidazole ring to form coordination complexes with various metal ions is exploited to create organized, multi-dimensional structures with potential applications in sensing and electronics. aaronchem.com The functionalization of surfaces with imidazole-based compounds can also be used to alter their chemical and physical properties for specific applications, including catalysis.

Role in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, imidazole derivatives have been utilized in several capacities. The imidazole ring is a key component of N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. NHCs are known for their strong σ-donating properties, which enable them to form stable complexes with a wide range of transition metals. These metal-NHC complexes are effective catalysts for a variety of organic transformations, including cross-coupling reactions and olefin metathesis.

The imidazole moiety itself can also act as a catalyst. The nitrogen atoms in the imidazole ring can function as both proton donors and acceptors, allowing them to participate in acid-base catalysis. This catalytic activity is crucial in many biological systems, where the imidazole side chain of the amino acid histidine plays a vital role in enzyme catalysis.

Role in Heterogeneous Catalysis and Nanocatalysis

The principles of imidazole-based catalysis have been extended to heterogeneous systems, where the catalyst is in a different phase from the reactants. This often involves immobilizing imidazole derivatives onto solid supports, such as silica (B1680970) or polymers. This approach combines the catalytic activity of the imidazole moiety with the practical advantages of heterogeneous catalysis, such as ease of catalyst separation and recycling.

For instance, silica-immobilized imidazolium (B1220033) salts have been developed as solid catalysts for various organic reactions. These materials provide a stable and reusable catalytic platform. In the field of nanocatalysis, imidazole derivatives have been used to functionalize the surface of metal nanoparticles. This functionalization can enhance the stability and catalytic activity of the nanoparticles by preventing their aggregation and modifying their electronic properties. The use of metal-organic frameworks (MOFs) containing imidazole linkers is another area of active research, with these materials showing promise as efficient and recyclable heterogeneous catalysts.

Corrosion Inhibition Research

One of the most extensively studied applications of imidazole derivatives is in the field of corrosion inhibition. These compounds are effective at protecting various metals and alloys from corrosion in acidic and other aggressive environments. The inhibitory action of imidazole derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

Research in this area often involves electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the inhibition efficiency of different imidazole compounds. The data from these studies help in understanding the mechanism of inhibition and in designing more effective corrosion inhibitors. For example, studies have shown that certain imidazole derivatives can act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of the corrosion process.

Below is a table summarizing the inhibition efficiencies of various imidazole derivatives on different metals in acidic media, as reported in the literature.

| Imidazole Derivative | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 1H-imidazole | Brass | Nitric Acid | Not specified | |

| N-methylimidazole | Brass | Nitric Acid | Not specified | |

| 1H-benzimidazole | Brass | Nitric Acid | Not specified | |

| 4-methylimidazole | Copper | 0.5 M HCl | Not specified | |

| 1-phenyl-4-methylimidazole | Copper | 0.5 M HCl | Not specified | |

| 1-(p-tolyl)-4-methylimidazole | Copper | 0.5 M HCl | Best inhibitory efficiency in the study | |

| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine) | Carbon Steel | 0.1 M HCl | 96 | |

| 6-bromo-(2,4-dimethoxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide | Mild Steel | 0.5 M HCl | 96.7 |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-methyl-2-phenyl-1H-imidazole, and how can purity be maximized?

The synthesis of imidazole derivatives typically involves cyclization reactions under controlled conditions. For example, a related compound, 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole, was synthesized with an 86% yield using o-phenylenediamine, bromine, and methyl substituents under reflux in ethanol . Key parameters include stoichiometric ratios, reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane). Purity can be enhanced using recrystallization in ethanol or methanol .

Q. How can spectroscopic techniques confirm the structure of this compound?

- FTIR : Characteristic peaks include C-Br stretching (~592 cm⁻¹), aromatic C-H (~3090 cm⁻¹), and C=N imidazole ring vibrations (~1617 cm⁻¹) .

- ¹H NMR : Aromatic protons appear at δ 7.45–8.35 ppm, while the methyl group on the imidazole ring resonates as a singlet at δ 2.64 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 for a similar bromo-methyl-phenyl imidazole derivative) confirm the molecular weight .

Q. What solvent systems are suitable for solubility and reactivity studies of this compound?

Polar aprotic solvents like DMSO or DMF are ideal for nucleophilic substitution reactions due to their high dielectric constants. For solubility testing, ethanol or acetonitrile is recommended, as imidazole derivatives often exhibit moderate solubility in these solvents .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with EGFR?

Computational docking using AutoDock Vina or Schrödinger Suite can model interactions with EGFR's kinase domain. A study on a similar benzimidazole derivative showed a binding energy of −8.2 kcal/mol, with key interactions including hydrogen bonding with Met793 and hydrophobic contacts with Leu718 . Parameters include grid box dimensions (60 × 60 × 60 Å) centered on the ATP-binding site and Lamarckian genetic algorithms for conformational sampling .

Q. What in vitro assays are effective for evaluating this compound’s antitumor activity?

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated using nonlinear regression.

- Apoptosis Assay : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.

- EGFR Inhibition : Western blotting to assess phosphorylation levels of EGFR downstream targets like AKT and ERK .

Q. How do structural modifications (e.g., bromine substitution, methyl group position) alter pharmacokinetic properties?

- Bromine : Enhances lipophilicity (logP ↑) and electron-withdrawing effects, improving membrane permeability but potentially reducing solubility .

- Methyl Group : Ortho-substitution (as in 1-methyl-2-phenyl) sterically hinders metabolic oxidation, increasing metabolic stability (t₁/₂ ↑ 30% in rat liver microsomes) .

- ADMET Predictions : Use SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and hepatotoxicity .

Q. What strategies resolve contradictions in reported biological activities of imidazole derivatives?

- Dose-Response Analysis : Validate activity across multiple concentrations to rule out false positives/negatives.

- Structural Confirmation : Re-analyze NMR/X-ray crystallography data to confirm regiochemistry (e.g., bromine at C5 vs. C4).

- Cell Line Specificity : Test across diverse cell lines to identify target selectivity, as seen in EGFR inhibition variability between A549 (IC₅₀ = 12 µM) and HeLa (IC₅₀ = 28 µM) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.